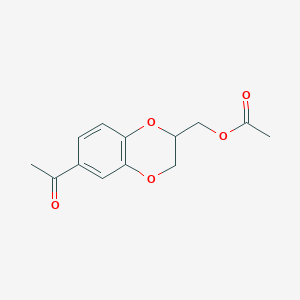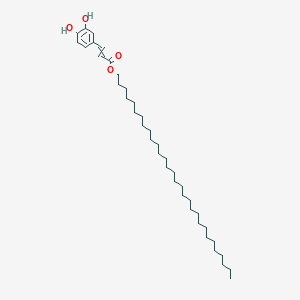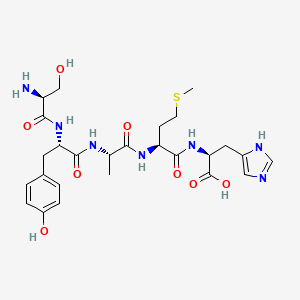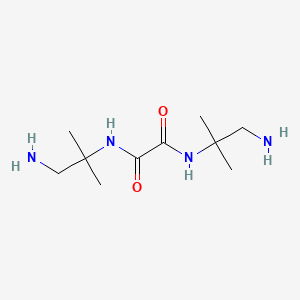![molecular formula C14H23ClSi B14266346 Silane, [2-(4-chlorophenyl)ethyl]triethyl- CAS No. 151075-14-8](/img/structure/B14266346.png)
Silane, [2-(4-chlorophenyl)ethyl]triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a [2-(4-chlorophenyl)ethyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(4-chlorophenyl)ethyl]triethyl- typically involves the reaction of triethylsilane with a suitable [2-(4-chlorophenyl)ethyl] halide under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum complexes to facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of Silane, [2-(4-chlorophenyl)ethyl]triethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Silane, [2-(4-chlorophenyl)ethyl]triethyl- undergoes various chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the [2-(4-chlorophenyl)ethyl] group is replaced by other nucleophiles.
Hydrosilylation: The compound can add across double bonds in alkenes and alkynes, forming new silicon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes and strong acids or Lewis acids as catalysts.
Substitution: Typical conditions involve the use of polar solvents and nucleophiles such as halides or amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate the reaction.
Major Products
Reduction: Alcohols and silyl ethers.
Substitution: Various substituted silanes.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
科学研究应用
Chemistry
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is used as a reagent in organic synthesis for the reduction of carbonyl compounds and the formation of silicon-carbon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology
In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, Silane, [2-(4-chlorophenyl)ethyl]triethyl- is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to impart unique properties to the final products.
作用机制
The mechanism by which Silane, [2-(4-chlorophenyl)ethyl]triethyl- exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction environment.
相似化合物的比较
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Diphenylsilane: Features two phenyl groups bonded to silicon.
Uniqueness
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is unique due to the presence of the [2-(4-chlorophenyl)ethyl] group, which imparts distinct chemical properties and reactivity compared to other silanes. This structural feature allows for specific interactions and applications that are not possible with simpler silanes.
属性
CAS 编号 |
151075-14-8 |
|---|---|
分子式 |
C14H23ClSi |
分子量 |
254.87 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)ethyl-triethylsilane |
InChI |
InChI=1S/C14H23ClSi/c1-4-16(5-2,6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
InChI 键 |
IDEYNROCPQYCLP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


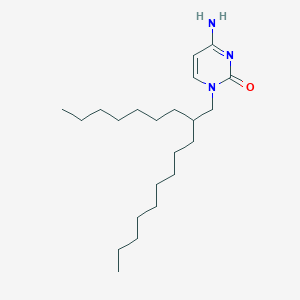
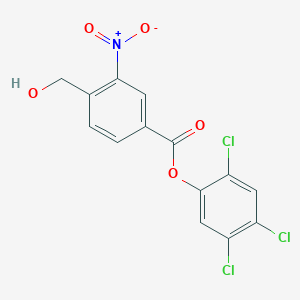
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)

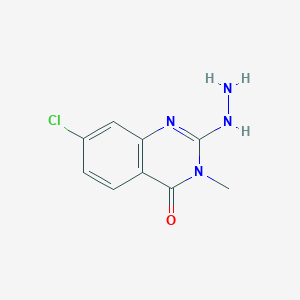
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
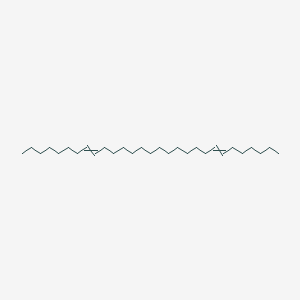
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)

